molecular formula C18H24N6 B11227313 N,N-diethyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine

N,N-diethyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine

Cat. No.: B11227313
M. Wt: 324.4 g/mol
InChI Key: AUDPLARVMQULJM-UHFFFAOYSA-N
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Description

N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a diethylaminoethyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-methylphenyl group: This step involves the substitution reaction where the 4-methylphenyl group is introduced into the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the diethylaminoethyl group: This is typically done through a nucleophilic substitution reaction, where the diethylaminoethyl group is attached to the core structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and receptors.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: The parent compound without any substituents.

    1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but lacks the diethylaminoethyl group.

    N-[2-(Diethylamino)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the 4-methylphenyl group.

The uniqueness of N-[2-(DIETHYLAMINO)ETHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

IUPAC Name

N',N'-diethyl-N-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]ethane-1,2-diamine

InChI

InChI=1S/C18H24N6/c1-4-23(5-2)11-10-19-17-16-12-22-24(18(16)21-13-20-17)15-8-6-14(3)7-9-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,19,20,21)

InChI Key

AUDPLARVMQULJM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)C

Origin of Product

United States

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